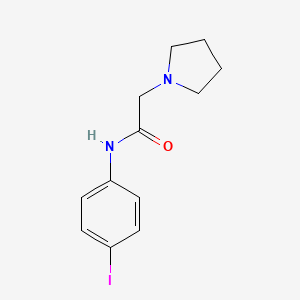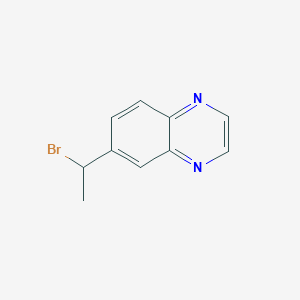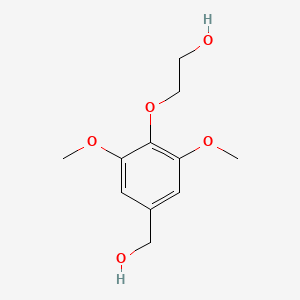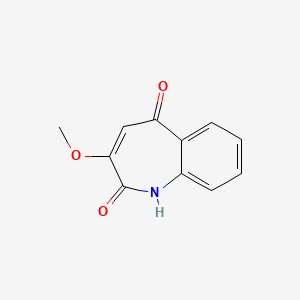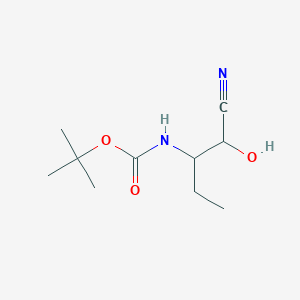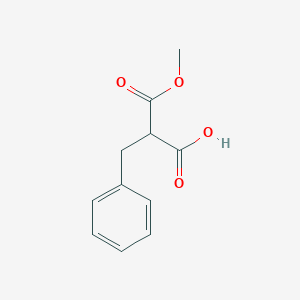![molecular formula C17H27NO4 B8647477 [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8647477.png)
[2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester: is an organic compound belonging to the class of carbamates It is characterized by the presence of a tert-butyl group, a diethoxyphenyl group, and an ethyl linkage to the carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with 2-(3,4-diethoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like N-hydroxybenzotriazole (HoBt) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of prodrugs or drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
- tert-butyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
Uniqueness:
- The presence of diethoxy groups in [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester distinguishes it from other similar compounds. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its applications and properties.
Propriétés
Formule moléculaire |
C17H27NO4 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3,4-diethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C17H27NO4/c1-6-20-14-9-8-13(12-15(14)21-7-2)10-11-18-16(19)22-17(3,4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,18,19) |
Clé InChI |
WJGONBLYMWZOFU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CCNC(=O)OC(C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/structure/B8647405.png)


